molecular formula C18H19N5O2 B7180029 N-[2-(5-ethyltetrazol-1-yl)phenyl]-2-phenoxypropanamide

N-[2-(5-ethyltetrazol-1-yl)phenyl]-2-phenoxypropanamide

Cat. No.: B7180029
M. Wt: 337.4 g/mol
InChI Key: YSSCINYDHRKYLJ-UHFFFAOYSA-N
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Description

N-[2-(5-ethyltetrazol-1-yl)phenyl]-2-phenoxypropanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[2-(5-ethyltetrazol-1-yl)phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-17-20-21-22-23(17)16-12-8-7-11-15(16)19-18(24)13(2)25-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSCINYDHRKYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=NN1C2=CC=CC=C2NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ethyltetrazol-1-yl)phenyl]-2-phenoxypropanamide typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. This method allows for the formation of tetrazole rings, which are crucial for the compound’s structure . The reaction conditions often include the use of acetic acid as a medium and sodium azide as a reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ethyltetrazol-1-yl)phenyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The compound reacts with various reagents under specific conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-(5-ethyltetrazol-1-yl)phenyl]-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-ethyltetrazol-1-yl)phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The tetrazole ring in the compound can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-ethyltetrazol-1-yl)phenyl]-2-phenoxypropanamide is unique due to its specific structure, which combines a tetrazole ring with a phenoxypropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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